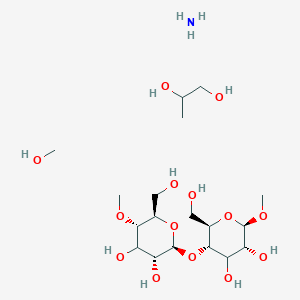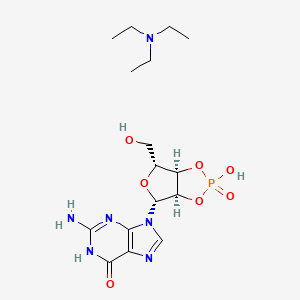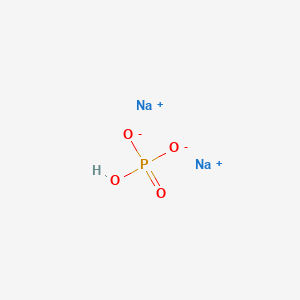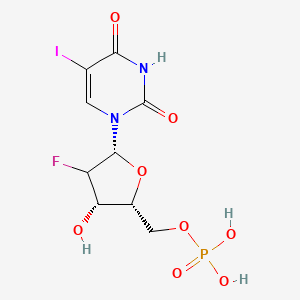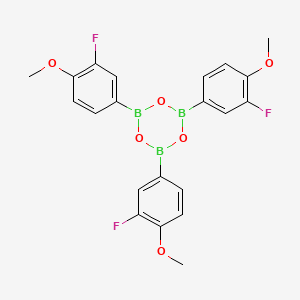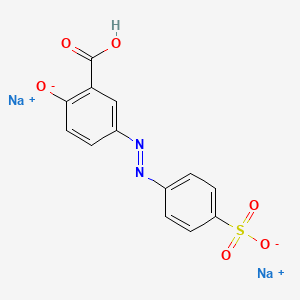
媒染黄 10
描述
Synthesis Analysis
Mordant Yellow 10 (MY10) has been synthesized and characterized through various methods. A notable study on the synthesis and structural characterization of mordant yellow 10-pillared magnesium-aluminum layered double hydroxides (MY10-LDH) utilized the anion exchange method. The study confirmed the successful intercalation of MY10 anions into the interlayer space of LDHs, characterized by X-ray diffraction (XRD) and Fourier Transform Infrared Spectroscopy (FTIR). This process highlighted the special intercalated structure of LDHs with an interlayer distance of 1.58 nm and characteristic absorption bands of azo form of MY10 anion, as well as the Mg–O and Al–O vibrations of LDH layers (Pu et al., 2008).
Molecular Structure Analysis
The molecular structure of MY10-LDH was further explored through quantum chemical methods, specifically density functional theory of quantum chemistry at the level of B3LYP/6-31G(d,p), optimizing the stable geometries of MY10 and MY10-LDH model molecules. This analysis determined that MY10 anions are inclined in the interlayer space of LDHs due to the gallery height being less than the size of MY10 anion (Pu et al., 2008).
Chemical Reactions and Properties
Research on the photo-oxidation of MY10 in aqueous dispersions of ferrihydrite and H2O2 under UV irradiation revealed the significant role of hydroxyl radicals (OH) generated through the catalytic decomposition of H2O2 by ferrihydrite in the oxidation of MY10. This study demonstrated that the degradation of MY10 could be significantly accelerated by UV irradiation, providing insights into the chemical reactivity and potential environmental degradation pathways of MY10 (Wang et al., 2010).
Physical Properties Analysis
The physical properties, specifically the intercalation and photostability, of MY10 were enhanced when intercalated into Zn-Al layered double hydroxides (LDH), as shown by various characterization techniques. This enhancement potentially broadens the application fields of MY10 dye (Tang et al., 2012).
Chemical Properties Analysis
The chemical properties and the interaction of MY10 with various substrates and conditions have been extensively studied. For example, the solubility of MY10 in supercritical CO2 was investigated, highlighting the potential for waterless dyeing techniques in textile manufacturing. This research is crucial for understanding the environmental impact and applications of MY10 in industries (Guzel† and Akgerman, 1999).
科学研究应用
降解途径和动力学:
- MY10 在染料体系中的矿化和变色通过先进的芬顿降解过程进行了研究,包括使用超声波 (US)。该研究提出了偶氮染料(如 MY10)的降解途径,并为该过程开发了数学模型 (Grčić, Vujević, & Koprivanac, 2010)。
光降解研究:
- 研究了 MY10 在不同氧化铁和 H2O2 存在下在紫外光中的光降解。提出了涉及 MY10 的非均相光芬顿反应的机理 (何,陶,马,赵,2002)。
- 在另一项研究中,研究了在紫外线照射下 MY10 在三水铁矿和 H2O2 存在下的光降解。这项研究发现羟基自由基在 MY10 氧化中起主要作用 (王,赵,马,刘,魏,2010)。
媒染方法和染料牢度:
- 评估了各种媒染方法对颜色特性和牢度性能(特别是耐光牢度)的影响。这包括研究媒染剂对羊毛等材料用天然染料染色影响的研究,证明了 MY10 等媒染剂在纺织品印染中的作用 (Shabbir 等,2019)。
环境影响和处理方法:
- 关于处理偶氮染料废水(包括 MY10)的高级氧化工艺 (AOP) 的研究强调了芬顿、类芬顿和臭氧化等工艺在降解这些染料方面的效率 (Papić 等,2006)。
作用机制
Target of Action
Mordant Yellow 10, also known as Acid Yellow 3, is primarily used as a dye in various industries . Its primary targets are the materials it is intended to color, such as textiles and food products . The dye binds to these materials, imparting a yellow color.
Mode of Action
The mode of action of Mordant Yellow 10 involves the formation of a complex with the target material. This is facilitated by the presence of sulfonate groups in the dye, which form ionic bonds with the target material . The dye’s large size and the presence of van der Waals attractions and hydrophobic bonding also contribute to its binding .
Biochemical Pathways
Mordant Yellow 10 is a type of azo dye, and its decolorization involves the reduction of the azo bond. This process is facilitated by certain bacterial enzymes . For instance, riboflavin significantly enhances the reduction of Mordant Yellow 10 by anaerobic granular sludge .
Pharmacokinetics
It is slightly soluble in water, methanol, and DMSO, especially when heated . These properties influence its distribution and elimination when used in various applications.
Result of Action
The primary result of Mordant Yellow 10’s action is the imparting of a yellow color to the target material. This is achieved through the formation of a complex between the dye and the material, which is stable and resistant to washing and light exposure .
Action Environment
The action of Mordant Yellow 10 can be influenced by various environmental factors. For instance, its solubility and therefore its effectiveness can be affected by the temperature and the pH of the solution . Additionally, the presence of certain ions, such as copper and iron ions, can affect the color produced by the dye .
安全和危害
未来方向
The future directions for Mordant Yellow 10 involve its degradation. Biological methods have gained importance in the decolorization and degradation of dyes . These methods are eco-friendly and lead to complete decolorization . The mechanism of decolorization and degradation by several bacterial enzymes are being studied in detail . In silico studies such as molecular docking of bacterial enzymes with dyes can give a new insight into biological studies and provide an easy way to understand the interaction at the molecular level .
属性
IUPAC Name |
disodium;4-[(3-carboxy-4-oxidophenyl)diazenyl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O6S.2Na/c16-12-6-3-9(7-11(12)13(17)18)15-14-8-1-4-10(5-2-8)22(19,20)21;;/h1-7,16H,(H,17,18)(H,19,20,21);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVMULNVFDCUTD-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)[O-])C(=O)O)S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2Na2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064098 | |
| Record name | 2-Hydroxy-5-((4-sulfophenyl)azo)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6054-99-5 | |
| Record name | 2-Hydroxy-5-((4-sulfophenyl)azo)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006054995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-hydroxy-5-[2-(4-sulfophenyl)diazenyl]-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hydroxy-5-((4-sulfophenyl)azo)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 5-(p-sulphophenylazo)salicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.433 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MORDANT YELLOW 10 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LV23DNR2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the molecular formula and weight of Mordant Yellow 10?
A1: Mordant Yellow 10 has the molecular formula C13H8N2Na2O6S and a molecular weight of 370.27 g/mol. []
Q2: Does Mordant Yellow 10 exhibit any notable spectroscopic properties?
A2: Yes, MY10 is characterized by strong absorption in the visible light range, specifically peaking around 430 nm. This property is attributed to its azo (-N=N-) group and is influenced by its protonation state. []
Q3: How does the pH of the solution affect the absorption spectrum of MY10?
A3: The pH significantly impacts MY10's absorption spectrum. In alkaline solutions, the deprotonated form dominates, exhibiting strong absorption in the visible range. As the pH decreases (towards acidic conditions), the dye becomes protonated, leading to a blue shift in the absorption spectrum and a decrease in absorption intensity in the visible region. []
Q4: Can Mordant Yellow 10 be used as a sensitizer in Dye-Sensitized Solar Cells (DSSCs)?
A4: While MY10 has been investigated for its potential in DSSCs, studies have shown relatively low photovoltaic conversion efficiencies, even when optimizing parameters like solvent, pH, and electrode preparation. This limitation is primarily attributed to weak optical absorption in the visible range for some forms of the dye. []
Q5: Can Mordant Yellow 10 interact with metal ions, and if so, what are the implications?
A5: Yes, MY10 can act as a chelating agent due to the presence of carboxyl, hydroxyl, and sulfonic groups in its structure. This characteristic enables its use in applications like the removal of metal ions (e.g., Fe3+) from solutions. [] For example, bleached wool loaded with MY10 has been explored as a stable chelating material for removing Fe3+ from solutions, highlighting its potential in wastewater treatment. []
Q6: What is the significance of the different binding configurations of MY10 with TiO2 in DSSCs?
A6: DFT studies reveal that MY10 can bind to TiO2 via its carboxyl, hydroxyl, and sulfonic groups in various configurations. The carboxyl group tends to bind in bidentate bridging modes, while the salicylate can bind in tridentate or bidentate fashions. The sulfonic group prefers tridentate binding. Understanding these binding modes is crucial for optimizing dye-TiO2 interactions and enhancing electron transfer processes in DSSCs. []
Q7: Is Mordant Yellow 10 considered an environmental pollutant, and why?
A7: Yes, MY10, like many other azo dyes, is considered an environmental pollutant due to its presence in industrial wastewater, primarily from textile manufacturing. Its release into water bodies is undesirable due to its color, toxicity, and potential for bioaccumulation. [, ]
Q8: How can Mordant Yellow 10 be removed or degraded from wastewater?
A8: Several methods have been investigated for MY10 removal from wastewater. Biological treatment using anaerobic granular sludge is promising, especially when combined with aerobic processes for complete mineralization. [, , ] Advanced Oxidation Processes (AOPs) such as ozonation, Fenton reactions, and photocatalysis using TiO2 or ferrihydrite have also shown efficacy in degrading MY10. [, , , , ]
Q9: What is the role of redox mediators in the biodegradation of MY10?
A9: Redox mediators like riboflavin [] and various forms of activated carbon, including carbon nanotubes, [, ] have proven effective in accelerating the biodegradation of MY10. These mediators facilitate electron transfer processes during the anaerobic reduction of the azo bond, a crucial step in the biodegradation pathway.
Q10: Does the formation environment of catalysts like ferrihydrite affect the degradation of MY10?
A10: Yes, the formation environment of ferrihydrite significantly influences its microstructure and, consequently, its photocatalytic activity towards MY10 degradation. [] Studies have shown that ferrihydrite formed at a constant neutral pH exhibits higher adsorption capacity for MY10 but lower degradation rates compared to those formed under varying pH conditions. [] This observation highlights the importance of controlling synthesis parameters for optimizing material properties and catalytic performance.
Q11: What analytical methods are typically employed to monitor the degradation of Mordant Yellow 10?
A11: UV-Vis spectrophotometry is commonly used to monitor MY10 degradation by measuring the decrease in absorbance at its characteristic wavelength. High-Performance Liquid Chromatography (HPLC) can be used to identify and quantify MY10 and its degradation products. Total Organic Carbon (TOC) analysis helps determine the degree of mineralization achieved during treatment. [, , ]
Q12: Are there any computational chemistry studies focusing on Mordant Yellow 10?
A12: Yes, Density Functional Theory (DFT) calculations have been used to study various aspects of MY10, including its electronic structure, optical properties, and interaction with TiO2 surfaces in DSSCs. [, ] These computational studies provide valuable insights into the molecular level details of MY10's behavior and inform the design of more efficient materials and processes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(R)-(-)-1-[(S)-2-(DICYCLOHEXYLPHOSPHINO)FERROCENYL]ETHYLDI-T-BUTYLPHOSPHINE](/img/structure/B1146709.png)
